Philanthotoxin 74

Overview

Description

It is a potent and selective antagonist of certain isoforms of the AMPA type of ionotropic glutamate receptors . This compound is primarily used in scientific research to study the neurobiological roles of glutamate receptors.

Mechanism of Action

Target of Action

Philanthotoxin 74, also known as PhTX-74, primarily targets the AMPA type of ionotropic glutamate receptors . These receptors are crucial for fast synaptic transmission in the central nervous system . Specifically, PhTX-74 inhibits GluA1/A2 (formerly GluR1/2) receptors, with little activity at GluA2/A3 (formerly GluR2/3) receptors .

Mode of Action

PhTX-74 functions by non-selectively blocking excitatory neurotransmitter ion channels , including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) . It inhibits these receptors nonselectively, with IC50 values of about 30 μM, in both the presence and absence of γ-2 . It has a hydrophobic aromatic head group and a hydrophilic polyamine tail, which allow it to inhibit iGluRs by binding within the ion channel .

Biochemical Pathways

The primary biochemical pathway affected by PhTX-74 is the glutamatergic signaling pathway . By blocking the AMPA receptors, PhTX-74 inhibits the flow of positive ions through the receptor’s channel, thereby disrupting the propagation of the electrical signal . This results in the immediate but reversible paralysis of the prey .

Pharmacokinetics

It is known that it is soluble in water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of PhTX-74’s action is the paralysis of its target . By blocking the AMPA receptors, it disrupts the normal function of the nervous system, leading to paralysis . This effect is reversible, allowing the prey to recover once the toxin is metabolized or excreted .

Biochemical Analysis

Biochemical Properties

Philanthotoxin 74 acts as a subtype-selective, use-dependent inhibitor of native AMPA receptors, specifically targeting GluA1/GluA2 receptors with minimal activity at GluA2/GluA3 receptors . It interacts with these receptors by binding within the ion channel, thereby inhibiting their function. The compound’s hydrophobic aromatic head group and hydrophilic polyamine tail facilitate this interaction . Additionally, this compound has been shown to inhibit GluA1/A2 receptors nonselectively, with IC50 values of about 30 μM .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit AMPA receptor-mediated currents in Xenopus oocytes expressing GluR1 receptors . This inhibition affects cell signaling pathways, leading to altered synaptic transmission and neuronal excitability. Furthermore, this compound has been implicated in the regulation of gene expression and cellular metabolism through its interaction with glutamate receptors .

Molecular Mechanism

At the molecular level, this compound functions by non-selectively blocking excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors and ionotropic glutamate receptors . The compound’s hydrophobic aromatic head group and hydrophilic polyamine tail allow it to bind within the ion channel, thereby inhibiting receptor function. This binding interaction leads to the inhibition of enzyme activity and changes in gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy . Long-term studies have shown that this compound can cause persistent inhibition of AMPA receptor-mediated currents, leading to sustained changes in synaptic transmission and neuronal excitability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rat hippocampal slices, the compound has been shown to inhibit AMPA receptor-mediated currents in a dose-dependent manner . At higher doses, this compound can cause significant neurotoxicity, leading to neuronal death and impaired synaptic transmission . These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to glutamate receptor signaling. The compound interacts with enzymes and cofactors involved in the regulation of AMPA receptor function, leading to changes in metabolic flux and metabolite levels . These interactions play a crucial role in modulating synaptic transmission and neuronal excitability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic and hydrophilic properties facilitate its localization and accumulation in specific cellular compartments . This targeted distribution is essential for its inhibitory effects on AMPA receptors and other ion channels.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its inhibitory effects on ion channels and receptors. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the plasma membrane and synaptic vesicles . This subcellular localization is critical for its role in modulating synaptic transmission and neuronal excitability.

Preparation Methods

Philanthotoxin 74 can be synthesized through a series of chemical reactions involving the coupling of specific polyamine chains with aromatic head groups. The synthetic route typically involves the following steps:

Formation of the Polyamine Chain: The polyamine chain is synthesized through a series of amination reactions.

Coupling with Aromatic Head Group: The polyamine chain is then coupled with an aromatic head group, such as a hydroxyphenyl group, through a condensation reaction.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

Chemical Reactions Analysis

Philanthotoxin 74 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the polyamine chain or the aromatic head group.

Substitution: Substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Philanthotoxin 74 is part of a broader class of polyamine toxins, which includes other compounds such as:

Philanthotoxin-4,3,3: The naturally occurring toxin from which this compound is derived.

Joro Spider Toxin: Another polyamine toxin that acts as an ion channel blocker of AMPA receptors.

Argiotoxin: A polyamine toxin with similar inhibitory effects on ionotropic glutamate receptors.

This compound is unique in its ability to selectively inhibit certain subtypes of AMPA receptors, making it a valuable tool for neurobiological research .

Properties

IUPAC Name |

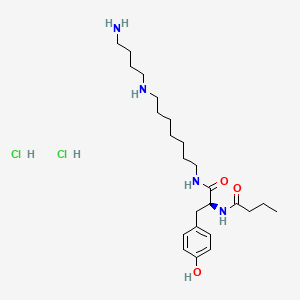

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTJQQMIKVJWLH-IKXQUJFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673102 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401601-12-5 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Philanthotoxin 74 (PhTx-74) interact with its target and what are the downstream effects?

A: this compound is a potent and selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs) [, ]. It achieves this by blocking the ion channel pore of the receptor, preventing the flow of calcium ions [, ]. This blockade leads to a reduction in excitatory synaptic transmission mediated by CP-AMPARs, ultimately affecting neuronal excitability and synaptic plasticity [, ].

Q2: What is the role of PhTx-74 in studying the impact of sleep on synaptic plasticity?

A: Research using PhTx-74 has been instrumental in uncovering the role of sleep in regulating synaptic strength []. Studies show that CP-AMPARs are more abundant in the somatosensory cortex of juvenile rats after the dark period, when they experience more slow-wave sleep []. Applying PhTx-74 to block CP-AMPARs in brain slices from these rats after the dark period significantly reduces the size of excitatory postsynaptic potentials (EPSPs), highlighting the contribution of CP-AMPARs to synaptic transmission during this sleep-wake cycle phase []. Interestingly, CP-AMPARs are less abundant after the light period, indicating a dynamic regulation of their expression influenced by sleep-wake cycles [].

Q3: How does the action of PhTx-74 differ between AMPA receptors composed of different subunits?

A: PhTx-74 exhibits subunit-specific effects on AMPA receptors. Research indicates that PhTx-74 effectively reduces spontaneous firing rates in the locus coeruleus (LC) of mice, suggesting its action on GluA1-containing AMPA receptors []. Conversely, PhTx-74 has minimal impact on AMPA receptors composed of GluA3/4 subunits, as demonstrated by the lack of effect of a GluA3/4 positive allosteric modulator on spontaneous firing rate in the presence of PhTx-74 []. This subunit selectivity of PhTx-74 makes it a valuable tool for dissecting the specific roles of different AMPA receptor subtypes in various brain regions and physiological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.